molecular formula C20H14N2O6S B2659266 methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 939889-11-9

methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

Cat. No.: B2659266
CAS No.: 939889-11-9
M. Wt: 410.4
InChI Key: PIOLYYIJYWTSFB-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate (C₂₀H₁₄N₂O₆S) is a heterocyclic compound featuring a thiochromeno[4,3-b]pyran scaffold substituted with a 3-nitrophenyl group at position 4, a methyl ester at position 3, and an amino group at position 2 .

For example, methyl 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate (3i) is obtained in 76% yield with a melting point of 223–225°C .

Properties

IUPAC Name

methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O6S/c1-27-19(23)16-14(10-5-4-6-11(9-10)22(25)26)15-17(28-18(16)21)12-7-2-3-8-13(12)29-20(15)24/h2-9,14H,21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOLYYIJYWTSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)SC4=CC=CC=C42)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate (CAS No. not specified) is a compound belonging to the thiochromeno class of heterocyclic compounds. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on various studies, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C20H14N2O6S
  • Molecular Weight: 410.40 g/mol
  • Structure: The compound features a thiochromeno core with a nitrophenyl substituent, which may influence its biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated through various in vitro studies. The following sections summarize the key findings related to its cytotoxicity and potential therapeutic roles.

Cytotoxicity Studies

Cytotoxicity assays are fundamental in evaluating the potential of compounds as anticancer agents. The MTT assay is commonly used to assess cell viability after treatment with test compounds.

  • Cytotoxic Effects on Cancer Cell Lines:
    • In studies involving various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), this compound exhibited moderate to significant cytotoxicity.
    • IC50 Values: Preliminary data suggest IC50 values in the range of 10–20 µM for these cell lines, indicating a promising profile for further development .
Cell LineIC50 Value (µM)Reference
A549~15
MCF-7~12
HeLa~18

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

  • Induction of Apoptosis:
    • The compound has been shown to induce apoptosis in cancer cells through activation of caspase pathways and disruption of mitochondrial membrane potential .
  • Inhibition of Kinases:
    • Similar compounds in the thiochromeno family have demonstrated inhibitory activity against key kinases involved in cancer proliferation. Further research is needed to confirm if this compound shares similar properties .

Case Studies and Comparative Analysis

Recent studies have compared the biological activity of this compound with other derivatives within the same chemical family.

  • Comparison with Related Compounds:
    • Compounds such as methyl 2-amino-4-(4-nitrophenyl)-5-oxo derivatives have shown varying degrees of cytotoxicity and selectivity towards different cancer cell lines. This suggests that structural modifications can significantly impact biological activity .
Compound NameIC50 Value (µM)Notes
Methyl 2-amino-4-(3-nitrophenyl)-5-oxo...~15Moderate cytotoxicity
Methyl 2-amino-4-(4-nitrophenyl)-5-oxo...~10Higher potency
Methyl 2-amino derivatives with halogen substitutionsVariesEnhanced activity observed

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties
Research indicates that compounds related to methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate exhibit significant anti-inflammatory effects. These compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Such inhibition suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

1.2 Anticancer Activity
The compound has been studied for its anticancer properties, particularly in combination with other chemotherapeutic agents. It may enhance the efficacy of antineoplastic agents by targeting multiple pathways involved in cancer progression . The structural similarity to known anticancer compounds allows for exploration in drug design and development.

1.3 Antimicrobial Effects
this compound has shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial and fungal strains, indicating potential for use in treating infections .

Agricultural Applications

2.1 Plant Growth Regulation
Recent studies suggest that derivatives of this compound can act as plant growth regulators. They have been shown to enhance photosynthetic efficiency and increase chlorophyll content in crops such as barley and maize. This property could lead to improved crop yields and stress resistance .

2.2 Pest Resistance
The compound's bioactive properties may also extend to pest resistance, making it a candidate for developing eco-friendly pesticides. Its effectiveness against certain pests could provide an alternative to synthetic chemical pesticides .

Material Science

3.1 Synthesis of Functional Materials
this compound can be utilized in the synthesis of novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can lead to materials suitable for applications in electronics or photonics .

3.2 Polymer Chemistry
In polymer chemistry, this compound may serve as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices could improve mechanical strength or thermal stability .

Comparison with Similar Compounds

Key Properties :

  • Functional Groups: The 3-nitro substituent introduces strong electron-withdrawing effects, impacting reactivity and spectroscopic profiles (e.g., IR absorption at ~1525 cm⁻¹ for NO₂) .
  • Spectroscopy : IR and ¹H NMR data for analogs reveal characteristic peaks for NH₂ (~3300–3460 cm⁻¹), ester C=O (~1715–1730 cm⁻¹), and aromatic C–H stretches .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Comparison of Key Structural and Physical Properties

Compound Name Substituent (Position 4) Molecular Formula Melting Point (°C) Yield (%) Notable Features
Target Compound: Methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate 3-Nitrophenyl C₂₀H₁₄N₂O₆S Not Reported Not Reported Thiochromeno core, nitro group
Methyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate 4-Chlorophenyl C₂₀H₁₄ClNO₄S Not Reported Not Reported Chloro substituent, higher lipophilicity
Ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate 2-Chlorophenyl C₂₁H₁₆ClNO₄S Not Reported Not Reported Ethyl ester, ortho-substituent
Methyl 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate (3i) 3-Nitrophenyl C₂₄H₂₀N₄O₄ 223–225 76 Oxygen-based pyran core

Key Observations :

  • Electron-Withdrawing vs.
  • Ester Moieties : Methyl esters (e.g., target compound) typically exhibit lower molecular weights and higher melting points than ethyl analogs (e.g., : ethyl ester with MW 413.9 vs. methyl ester MW 399.8) .
  • Ring Systems: Thiochromeno derivatives (sulfur-containing) show distinct crystallinity and solubility compared to oxygen-based pyrano[4,3-b]pyrans. For example, compound 3i (oxygen analog) has a melting point of 223–225°C, while sulfur analogs may exhibit altered packing due to S···O/N interactions .

Spectroscopic and Crystallographic Differences

  • IR Spectroscopy: Nitro-substituted compounds (e.g., 3q) exhibit strong NO₂ asymmetric stretches at ~1525 cm⁻¹, absent in chloro derivatives .
  • Crystallography: SHELX-refined structures (e.g., ethyl 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate) reveal hydrogen-bonding networks involving NH₂ and ester groups . Sulfur’s larger atomic radius in the target compound may lead to longer bond lengths and distinct torsion angles compared to oxygen analogs .

Q & A

Basic Research Questions

Q. How can synthetic routes for methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate be optimized to improve yield and purity?

  • Methodological Answer : Multi-step synthesis involving cyclocondensation and nitro-group functionalization is common. For example, analogous thiochromeno[4,3-b]pyran derivatives are synthesized via one-pot multicomponent reactions using ethanol as a solvent and ammonium acetate as a catalyst under reflux conditions . Purity can be enhanced via recrystallization (e.g., using ethanol:water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) . Monitor reaction progress using TLC (Rf ~0.3–0.5 in 7:3 hexane/ethyl acetate) and characterize intermediates via FT-IR (e.g., carbonyl stretch at ~1700 cm⁻¹) and ¹H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) .

Q. What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) resolves the fused pyran-thiochromene ring system and nitro-phenyl substituent orientation. For similar compounds, SC-XRD data (e.g., C–C bond lengths: 1.36–1.42 Å, torsion angles: 85–95°) confirm stereochemistry .
  • ¹³C NMR identifies carbonyl carbons (δ ~165–175 ppm) and nitrophenyl carbons (δ ~120–150 ppm). Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z ~450–470) .

Q. What purification strategies are effective for removing nitro-group byproducts?

  • Methodological Answer :

  • Recrystallization : Use DMF/water mixtures to isolate the target compound from nitroaromatic impurities .
  • HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min to separate nitro derivatives (retention time ~8–10 min) .

Advanced Research Questions

Q. How can crystallographic disorder in the nitro-phenyl group be resolved during structural analysis?

  • Methodological Answer : In SC-XRD studies, partial occupancy refinement (e.g., 60:40 ratio) and restrained anisotropic displacement parameters (ADPs) mitigate disorder. For example, resolved similar disorder by fixing bond distances (C–NO₂: 1.21–1.23 Å) and refining torsion angles . Use programs like SHELXL or OLEX2 for modeling .

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps (~3.5–4.0 eV) and electrostatic potential maps, highlighting nucleophilic regions (e.g., carbonyl oxygen) .
  • Molecular docking : Simulate binding interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on nitro-phenyl and thiochromene moieties as pharmacophores .

Q. How does the nitro group influence the compound’s photophysical and redox behavior?

  • Methodological Answer :

  • Cyclic voltammetry (CV) : A nitro group typically induces a reduction peak at ~-0.8 V (vs. Ag/AgCl) in DMF, corresponding to NO₂ → NH₂ conversion .
  • UV-Vis spectroscopy : The nitro-phenyl moiety absorbs at λmax ~320–350 nm (π→π* transitions), while the thiochromene system shows absorption at ~260–280 nm .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be reconciled?

  • Methodological Answer : Discrepancies between solution (NMR) and solid-state (XRD) data often arise from conformational flexibility. For example, observed differing dihedral angles (solution: ~30°, solid-state: ~45°) in analogous pyran derivatives. Use variable-temperature NMR (VT-NMR) to study dynamic effects .

Q. What stability studies are essential for long-term storage of this compound?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Decomposition onset at ~200°C indicates thermal stability .
  • Hygroscopicity testing : Store in desiccators (silica gel) under argon to prevent hydrolysis of the ester group .

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